2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
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Overview
Description
2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
The synthesis of 2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the benzenesulfonamide group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine scaffold. This is followed by the sulfonation reaction to introduce the benzenesulfonamide moiety . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: It is being investigated for its anticancer properties, as it can inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. By binding to these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are crucial for cell growth and proliferation. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied for their kinase inhibitory activities and anticancer potential . The unique combination of the ethoxy and benzenesulfonamide groups in this compound contributes to its distinct chemical behavior and biological activity.
Properties
IUPAC Name |
2-ethoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-2-21-12-5-3-4-6-13(12)22(19,20)17-11-9-15-14-7-8-16-18(14)10-11/h3-10,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWHEQJQTXUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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